molecular formula C13H19N3O3 B581373 Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate CAS No. 1184917-75-6

Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B581373
CAS No.: 1184917-75-6
M. Wt: 265.313
InChI Key: GYPIPXRVTMDMGQ-UHFFFAOYSA-N
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Description

Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is notable for its structural complexity, which includes a piperidine ring, a pyrazole ring, and a formyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction with a suitable hydrazine derivative.

    Formylation: The formyl group is added through a formylation reaction, often using reagents such as formic acid or formyl chloride.

    Esterification: The final step involves esterification to introduce the isopropyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

    Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate: Unique due to its combination of a piperidine ring, pyrazole ring, and formyl group.

    Isopropyl 4-(4-methylpyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.

    Isopropyl 4-(4-ethylpyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with an ethyl group instead of a formyl group.

Uniqueness: this compound is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

propan-2-yl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-10(2)19-13(18)15-5-3-12(4-6-15)16-8-11(9-17)7-14-16/h7-10,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPIPXRVTMDMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate
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Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate
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Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate
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Isopropyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate

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